

Technical Guide: Research Applications of BIMU-8 (CAS Number 102771-66-4)

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Compound of Interest

Compound Name: 5-(Trifluoromethoxy)pyridine-2-carboxylic acid

Cat. No.: B028355

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIMU-8, identified by CAS number 102771-66-4, is a potent and selective 5-HT₄ receptor agonist. This technical guide provides an in-depth overview of its core research applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. BIMU-8 has emerged as a valuable pharmacological tool in several key research areas, primarily due to its ability to modulate cholinergic and respiratory functions. Its principal applications include the reversal of opioid-induced respiratory depression, enhancement of acetylcholine release, and induction of antinociception.

Physicochemical Properties and Receptor Affinity

While detailed physicochemical data is not extensively available in the public domain, BIMU-8 is characterized as an azabicycloalkyl benzimidazolone derivative. Its primary pharmacological activity is mediated through its high affinity and selectivity for the 5-HT₄ receptor.

Table 1: Receptor Binding and Functional Potency of BIMU-8

Parameter	Value	Species/Tissue	Reference
EC50	0.76 μ M	Human colon circular smooth muscle	[1]

Core Research Applications

Reversal of Opioid-Induced Respiratory Depression

A significant area of research for BIMU-8 is its potential to counteract the life-threatening respiratory depression caused by opioids, without compromising their analgesic effects.

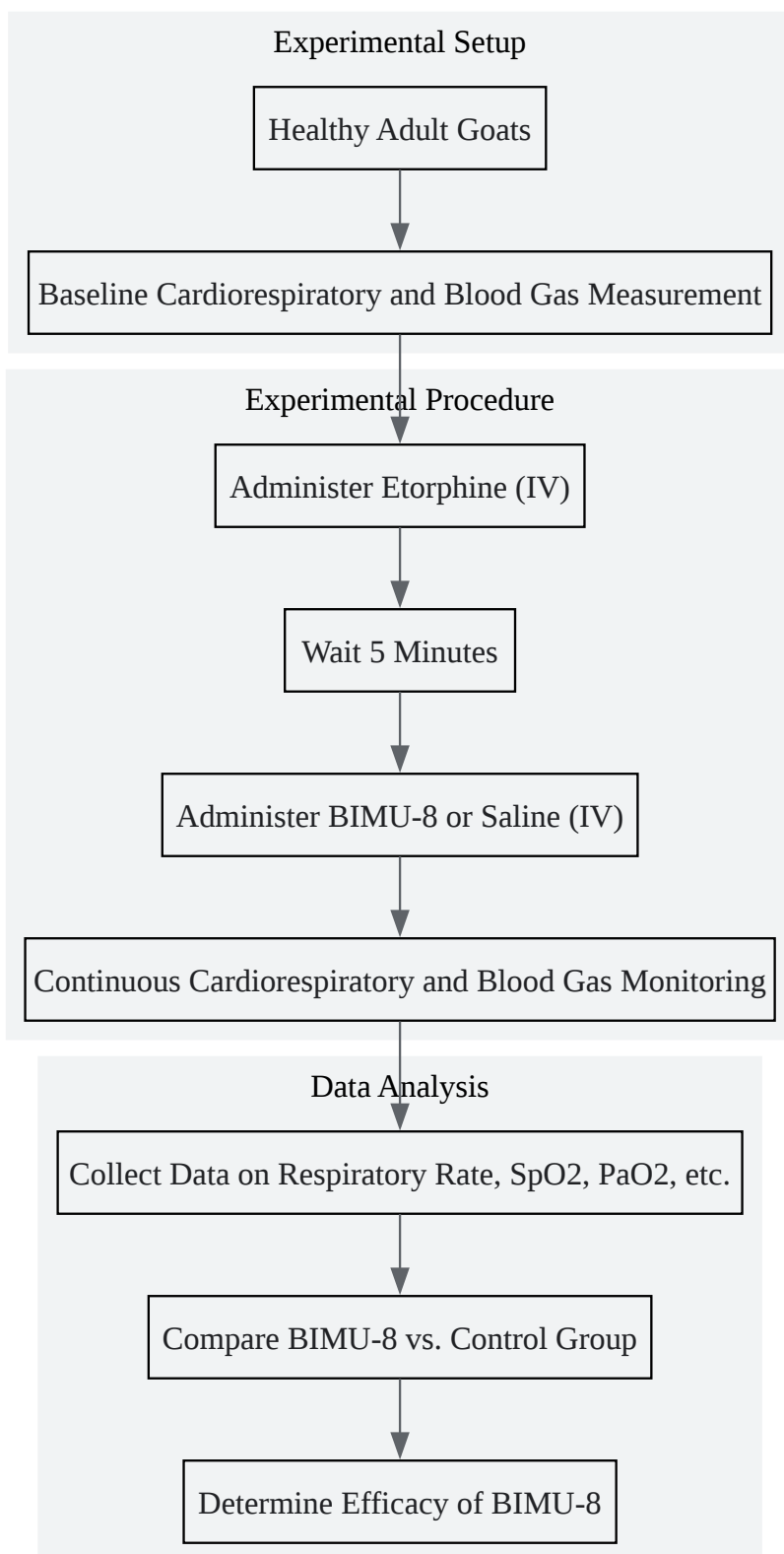
Table 2: In Vivo Efficacy of BIMU-8 in Reversing Opioid-Induced Respiratory Depression

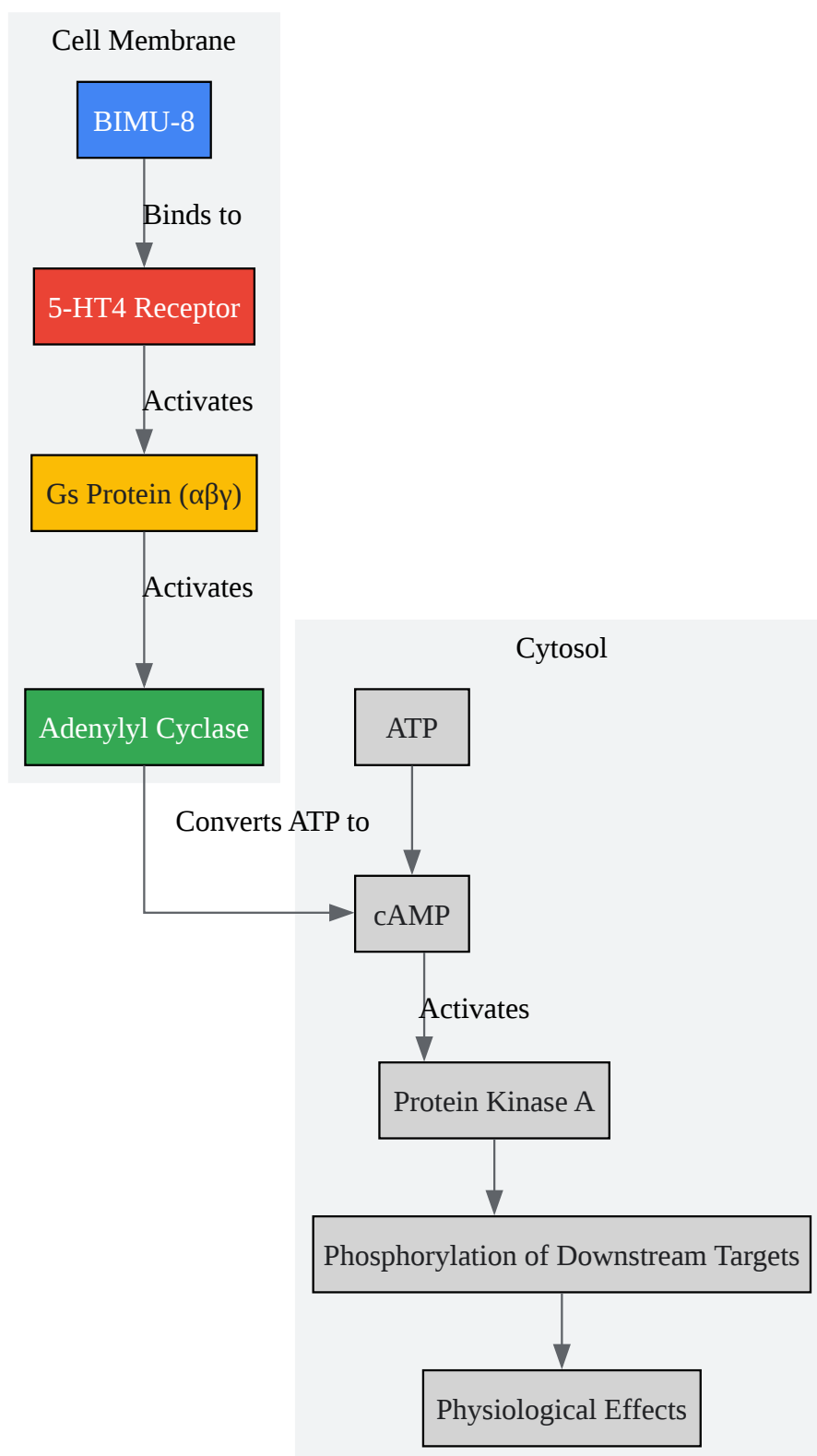
Species	Opioid Used	BIMU-8 Dose	Key Findings	Reference
Goat	Etorphine	Not specified	Attenuated etorphine-induced respiratory compromise, improving respiratory rate, SpO ₂ , and PaO ₂ .	[2][3][4]
Rat	Fentanyl	Not specified	Reversed fentanyl-induced respiratory depression and apnea with no effect on analgesia.	[5]

This protocol is based on the methodology described in the study by Zeiler et al. (2021).[2][3][4]

- Animal Model: Seven healthy adult Boer goats.

- Immobilization: Immobilize the goats with an intravenous injection of etorphine.
- Treatment Administration: Five minutes post-etorphine administration, intravenously administer either BIMU-8 or a sterile water control in a randomized, blinded, crossover design.
- Cardiorespiratory Monitoring:
 - Measure cardiorespiratory variables (heart rate, respiratory rate, arterial blood pressure, and SpO2) at one-minute intervals.
 - Monitoring should begin 4 minutes before etorphine administration and continue for 15 minutes after.
- Arterial Blood Gas Analysis:
 - Collect arterial blood samples at baseline (before etorphine), after etorphine administration, and after BIMU-8 or control treatment.
 - Analyze the samples for PaO2, PaCO2, and pH to assess respiratory function.
- Data Analysis: Compare the cardiorespiratory and blood gas parameters between the BIMU-8 and control groups to determine the efficacy of BIMU-8 in reversing opioid-induced respiratory compromise.





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